molecular formula C20H23Cl2N5O2S2 B1676097 LPA2 antagonist 1 CAS No. 1017606-66-4

LPA2 antagonist 1

Numéro de catalogue B1676097
Numéro CAS: 1017606-66-4
Poids moléculaire: 500.5 g/mol
Clé InChI: BPRNMVDTWIHULJ-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LPA2 antagonist 1 is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 17 nM . It is selective for LPA2 over LPA1 and LPA3 . This compound inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .


Chemical Reactions Analysis

LPA2 antagonist 1 is known to inhibit the phosphorylation of ERK induced by LPA in a concentration-dependent manner . It also inhibits the proliferation of HCT-116 colon cancer cells caused by LPA in a dose-dependent manner .


Physical And Chemical Properties Analysis

LPA2 antagonist 1 is a solid substance with a molecular weight of 500.46 . It is white to off-white in color . The solubility of LPA2 antagonist 1 in DMSO is ≥ 100 mg/mL .

Applications De Recherche Scientifique

Asthma and Allergic Responses

LPA2 antagonists have been explored for their potential in treating asthma and allergic responses. A study by (Lee & Im, 2022) compared the effects of an LPA2 antagonist, H2L5186303, with an LPA2 agonist in an ovalbumin-induced allergic asthma model. The antagonist showed strong suppressive efficacy, reducing airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.

Cancer Research

The involvement of LPA receptors, including LPA2, in cancer cell proliferation, invasion, angiogenesis, and chemoresistance is significant. Jiang et al. (2007) highlighted the potential of LPA receptor antagonists in cancer therapy, noting that isoform-selective antagonists of the LPA G-protein-coupled receptors (GPCRs) can regulate cancer cell behaviors (Jiang et al., 2007). Another review by (Lin et al., 2021) discussed the therapeutic potentials of new LPA receptor antagonists in cancer progression and resistance.

Neurological Applications

In the context of spinal cord injuries (SCIs), LPA2 antagonists have emerged as a promising therapeutic strategy. Khiar-Fernández et al. (2022) developed a series of LPA2 antagonists and found that one compound, UCM-14216, showed efficacy in an in vivo mouse model of SCI, confirming the potential of LPA2 inhibition for treating SCIs (Khiar-Fernández et al., 2022).

Fibrosis and Wound Healing

LPA receptors, including LPA2, have been implicated in fibrotic diseases. Swaney et al. (2010) studied an LPA1 antagonist in treating lung fibrosis, highlighting the potential of targeting specific LPA receptors in fibrotic diseases (Swaney et al., 2010). Venkatraman et al. (2015) investigated the role of LPA in chemoresistance and found that LPA-induced stabilization of the Nrf2 transcription factor increased the expression of genes involved in drug resistance and oxidative stress responses, suggesting implications for cancer treatment (Venkatraman et al., 2015).

Safety And Hazards

LPA2 antagonist 1 is intended for research use only and is not for human or veterinary diagnostic or therapeutic use . It is the responsibility of the purchaser to determine suitability for other applications .

Orientations Futures

Research suggests that the development of LPA2 antagonists could achieve better therapeutic efficacy against conditions like asthma than agonists . This is because LPA2 antagonist 1 has shown strong suppressive efficacy in experimental models of conditions like allergic asthma .

Propriétés

IUPAC Name

N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMVDTWIHULJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LPA2 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LPA2 antagonist 1
Reactant of Route 2
LPA2 antagonist 1
Reactant of Route 3
Reactant of Route 3
LPA2 antagonist 1
Reactant of Route 4
LPA2 antagonist 1
Reactant of Route 5
LPA2 antagonist 1
Reactant of Route 6
LPA2 antagonist 1

Citations

For This Compound
3
Citations
MF Fernandes, MV Tomczewski… - International Journal of …, 2022 - mdpi.com
… with 10 μM AM095, AM966, or LPA2-antagonist 1 caused a significant restoration of GLP-1 … LPA2-antagonist 1 acts predominantly through LPAR2 with an IC50 value of only 17 nM, …
Number of citations: 3 www.mdpi.com
Z Zhao, J Li, X Feng, X Tang, X Guo, Q Meng… - Veterinary …, 2021 - Elsevier
How parvovirus manipulates host lipid metabolism to facilitate its propagation, pathogenicity and consequences for disease, is poorly characterized. Here, we addressed this question …
Number of citations: 4 www.sciencedirect.com
张杰 - 2019 - 武汉大学
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.